molecular formula C9H9ClFN B11906781 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine

5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11906781
M. Wt: 185.62 g/mol
InChI Key: XOQKIBTXOKUXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the indene ring, which imparts unique chemical properties. It is a white solid at room temperature and is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3-dihydro-1H-inden-1-one
  • 6-fluoro-2,3-dihydro-1H-inden-1-one
  • 5-chloro-2,3-dihydro-1H-inden-1-one

Uniqueness

5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both chlorine and fluorine atoms on the indene ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

5-chloro-6-fluoro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9ClFN/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2

InChI Key

XOQKIBTXOKUXEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.